Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Appeal of the Anthranilic Acid Core in Fluorescence Sensing
Anthranilic acid, a simple aromatic amino acid, has emerged as a powerful and versatile scaffold in the design and synthesis of sophisticated fluorescent probes. Its inherent fluorescence, coupled with the reactive handles of its amino and carboxylic acid functionalities, provides a rich platform for chemical modification. This allows for the rational design of probes with tailored photophysical properties and specificities for a diverse range of analytes. The charge-transfer character of the anthranilic acid core, driven by the ortho-positioning of the electron-donating amino group and the electron-withdrawing carboxylic acid group, renders its fluorescence highly sensitive to the local environment, a property that is harnessed for creating responsive sensor molecules[1]. This sensitivity to the molecular surroundings makes anthranilic acid derivatives exceptional candidates for developing probes that can report on changes in polarity, viscosity, pH, and the presence of specific ions or biomolecules[1][2][3][4][5].
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis of fluorescent probes derived from anthranilic acid. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles and design strategies that enable the transformation of this humble building block into powerful tools for chemical and biological inquiry. We will delve into key synthetic methodologies, explore the mechanisms governing their fluorescent response, and provide detailed, field-tested protocols for their synthesis and application.
I. Foundational Synthetic Strategies for Modifying the Anthranilic Acid Scaffold
The versatility of anthranilic acid as a fluorophore stems from the ease with which its core structure can be modified. The amino and carboxylic acid groups serve as primary sites for derivatization, allowing for the introduction of various functionalities that modulate the probe's photophysical properties and confer selectivity towards specific analytes.
A. N-Acylation and N-Alkylation: Tuning Electronic Properties
Modification of the amino group through acylation or alkylation is a fundamental strategy for altering the electronic landscape of the anthranilic acid fluorophore. These reactions modulate the electron-donating ability of the nitrogen atom, thereby influencing the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its fluorescence emission.
dot
graph TD {
A[Anthranilic Acid] -- Acyl Chloride/Anhydride --> B(N-Acyl Anthranilic Acid);
A -- Alkyl Halide, Base --> C(N-Alkyl Anthranilic Acid);
B -- Further Reactions --> D{Probes with Modified Donor Strength};
C -- Further Reactions --> D;
subgraph "Modulation of Photophysical Properties"
D -- Stokes Shift --> E[Tuned Emission Wavelength];
D -- Quantum Yield --> F[Enhanced Brightness];
end
}
caption: N-Functionalization of Anthranilic Acid.
Protocol 1: Synthesis of N-Acetylanthranilic Acid
This protocol details a straightforward N-acylation of anthranilic acid using acetic anhydride. The resulting N-acetylanthranilic acid serves as a foundational derivative for further functionalization or can be used directly as a fluorescent probe.
Causality Behind Experimental Choices:
-
Acetic Anhydride as Acylating Agent: Acetic anhydride is a readily available and highly reactive acylating agent that efficiently converts the primary amine of anthranilic acid to an amide.
-
Heating: The reaction is heated to ensure complete conversion and to overcome the activation energy of the acylation reaction.
-
Addition of Water: Water is added after the initial reaction to hydrolyze any remaining acetic anhydride and to facilitate the crystallization of the product.
-
Slow Cooling: Slow cooling promotes the formation of well-defined crystals, which aids in purification.
Materials:
-
Anthranilic acid (2 g, 14.6 mmol)
-
Acetic anhydride (6 mL)
-
Deionized water
-
50 mL Erlenmeyer flask
-
Boiling stone
-
Hot plate
-
Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Step-by-Step Methodology:
-
In a 50 mL Erlenmeyer flask, combine 2 g of anthranilic acid and 6 mL of acetic anhydride.
-
Add a boiling stone to the flask.
-
Gently heat the mixture to a boil on a hot plate in a fume hood and maintain a gentle boil for 15 minutes. The mixture may solidify initially but will liquefy upon heating.
-
Remove the flask from the hot plate and allow it to cool to room temperature.
-
Carefully add 2 mL of deionized water to the cooled mixture.
-
Gently warm the mixture until it nearly boils to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Crystals of N-acetylanthranilic acid should form during this period.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a desiccator or a vacuum oven.
Self-Validation:
-
Melting Point: The melting point of the purified N-acetylanthranilic acid should be sharp and consistent with the literature value (approximately 185-187 °C).
-
Spectroscopic Analysis: Characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should confirm the presence of the acetyl group and the amide linkage, and the absence of starting material.
B. Esterification and Amidation of the Carboxylic Acid: Introducing Recognition Moieties
The carboxylic acid group of anthranilic acid is a prime site for introducing moieties that can interact with specific analytes. Esterification and amidation reactions are commonly employed to attach chelating agents for metal ions, pH-sensitive groups, or hydrophobic/hydrophilic domains to modulate the probe's localization and solubility.
dot
graph TD {
A[Anthranilic Acid] -- Alcohol, Acid Catalyst --> B(Anthranilic Acid Ester);
A -- Amine, Coupling Agent --> C(Anthranilic Acid Amide);
B -- Analyte Binding --> D{Fluorescence Response};
C -- Analyte Binding --> D;
subgraph "Sensing Applications"
D -- Metal Ion Detection --> E[Chelation-Induced Signal];
D -- pH Sensing --> F[Protonation/Deprotonation Signal];
D -- Biomolecule Labeling --> G[Covalent Conjugation];
end
}
caption: C-Terminal Functionalization of Anthranilic Acid.
Protocol 2: Fischer Esterification of Anthranilic Acid with Ethanol
This protocol describes the acid-catalyzed esterification of anthranilic acid to form ethyl anthranilate, a common intermediate for more complex probes.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.
-
Reflux: Heating the reaction mixture at reflux increases the reaction rate and helps to drive the equilibrium towards the formation of the ester.
-
Excess Alcohol: Using an excess of the alcohol (ethanol in this case) also helps to shift the equilibrium towards the product side, according to Le Chatelier's principle.
Materials:
-
Anthranilic acid (5.0 g, 36.5 mmol)
-
Absolute ethanol (50 mL)
-
Concentrated sulfuric acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of anthranilic acid in 50 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid dropwise while swirling the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl anthranilate.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Self-Validation:
-
Boiling Point: The boiling point of the purified ethyl anthranilate should be consistent with the literature value.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the formation of the ethyl ester and the absence of the carboxylic acid proton.
C. Cyclization Reactions: Building Heterocyclic Fluorophores
Anthranilic acid is a valuable precursor for the synthesis of various fluorescent heterocyclic compounds, most notably quinazolinones. These rigid, planar structures often exhibit enhanced fluorescence quantum yields and larger Stokes shifts compared to their acyclic counterparts.
Protocol 3: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
This protocol utilizes microwave irradiation to accelerate the condensation reaction between anthranilic acid and formamide, providing a rapid and efficient route to the quinazolinone core structure[6].
Causality Behind Experimental Choices:
-
Formamide as Reagent and Solvent: Formamide serves as both a reactant (providing the C2 and N3 atoms of the quinazolinone ring) and a high-boiling solvent.
-
Microwave Irradiation: Microwave heating dramatically reduces the reaction time from hours to minutes by efficiently and uniformly heating the reaction mixture[6].
Materials:
-
Anthranilic acid (1.37 g, 10 mmol)
-
Formamide (2.25 g, 50 mmol, ~2.0 mL)
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Crushed ice
-
Suction filtration apparatus
Step-by-Step Methodology:
-
In a 10 mL microwave-safe reaction vessel, combine 1.37 g of anthranilic acid and 2.0 mL of formamide.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a power and temperature appropriate for your instrument (e.g., 150 °C for 10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add crushed ice to the reaction mixture and stir to induce precipitation.
-
Collect the precipitate by suction filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 4(3H)-quinazolinone.
Self-Validation:
-
Melting Point: The melting point of the purified product should be consistent with the literature value for 4(3H)-quinazolinone.
-
Spectroscopic Analysis: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the formation of the heterocyclic ring system[7][8][9][10].
II. Photophysical Properties and Sensing Mechanisms
The utility of anthranilic acid derivatives as fluorescent probes is rooted in their sensitive photophysical properties. Understanding these properties and the mechanisms that govern their response to analytes is crucial for the rational design of effective sensors.
A. Key Photophysical Parameters
The performance of a fluorescent probe is characterized by several key parameters:
-
Excitation and Emission Wavelengths (λ_ex and λ_em): These determine the color of light the probe absorbs and emits. Anthranilic acid itself has an excitation peak around 336 nm and an emission peak around 411 nm in ethanol[7][11].
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
-
Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Higher quantum yields result in brighter probes.
-
Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength. A higher extinction coefficient contributes to a brighter probe.
| Derivative | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Anthranilic Acid | 336 | 411 | 75 | 0.43 | Methanol | [7][12] |
| N-Acetylanthranilic Acid | ~350 | ~420 | ~70 | - | - | [13] |
| 4-Trifluoromethyl-anthranilic acid ester | - | - | 63-120 | up to 1.00 | Chloroform | [1][14] |
| 4-Cyano-anthranilic acid ester | - | - | 63-120 | up to 1.00 | Chloroform | [1][14] |
B. Common Sensing Mechanisms
The fluorescence response of anthranilic acid-based probes to analytes is typically governed by one or more of the following mechanisms:
-
Intramolecular Charge Transfer (ICT): In many anthranilic acid derivatives, photoexcitation leads to a transfer of electron density from the amino group (donor) to the carboxyl group or other appended acceptor moieties. The energy of this ICT state, and thus the emission wavelength, is sensitive to the polarity of the environment. Binding of an analyte can alter the electronic properties of the donor or acceptor, leading to a change in the ICT process and a corresponding change in fluorescence[1][15].
dot
graph ICT {
node [shape=box];
GS [label="Ground State (S₀)"];
LE [label="Locally Excited State (LE)"];
ICT_State [label="Intramolecular Charge Transfer State (ICT)"];
GS -> LE [label="Absorption"];
LE -> ICT_State [label="Charge Transfer"];
ICT_State -> GS [label="Fluorescence (Red-shifted)"];
}
caption: Intramolecular Charge Transfer (ICT) Mechanism.
-
Photoinduced Electron Transfer (PET): In this mechanism, a nearby electron-rich or electron-poor moiety (the quencher) can interact with the excited fluorophore. If thermodynamically favorable, an electron can be transferred from the excited fluorophore to the quencher (or vice versa), leading to non-radiative decay and fluorescence quenching. Analyte binding to the quencher can disrupt this PET process, "turning on" the fluorescence[16][17][18][19][20].
dot
graph PET {
node [shape=box];
Fluorophore_GS [label="Fluorophore (S₀)"];
Fluorophore_ES [label="Fluorophore (S₁)"];
Quencher [label="Quencher"];
Analyte [label="Analyte"];
Fluorophore_GS -> Fluorophore_ES [label="Excitation"];
Fluorophore_ES -> Fluorophore_GS [label="Fluorescence (ON)"];
Fluorophore_ES -> Quencher [label="PET (Quenching)"];
Quencher -- Analyte [label="Binding"];
subgraph "Fluorescence OFF" {
Fluorophore_ES -> Quencher;
}
subgraph "Fluorescence ON" {
Quencher -- Analyte;
Fluorophore_ES -> Fluorophore_GS;
}
}
caption: Photoinduced Electron Transfer (PET) Mechanism.
-
Chelation-Enhanced Fluorescence (CHEF): Many fluorescent probes for metal ions operate via the CHEF mechanism. In the free ligand, non-radiative decay pathways, such as rotation around single bonds, can quench fluorescence. Upon binding a metal ion, the ligand becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of the fluorescence quantum yield[4][15][21][22].
dot
graph CHEF {
node [shape=box];
Free_Ligand [label="Flexible Ligand (Low Fluorescence)"];
Excited_Ligand [label="Excited Ligand"];
Metal_Ion [label="Metal Ion"];
Complex [label="Rigid Metal-Ligand Complex (High Fluorescence)"];
Excited_Complex [label="Excited Complex"];
Free_Ligand -> Excited_Ligand [label="Excitation"];
Excited_Ligand -> Free_Ligand [label="Non-radiative Decay"];
Free_Ligand -- Metal_Ion [label="Chelation"];
Metal_Ion -- Complex;
Complex -> Excited_Complex [label="Excitation"];
Excited_Complex -> Complex [label="Fluorescence Enhancement"];
}
caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
III. Applications in Cellular Imaging
The sensitivity of anthranilic acid-based probes to their environment makes them valuable tools for fluorescence microscopy and cellular imaging. They can be designed to target specific organelles or to report on local changes in the cellular milieu.
Protocol 4: General Protocol for Live-Cell Imaging with an Anthranilic Acid-Based Probe
This protocol provides a general framework for staining live cells with a custom-synthesized anthranilic acid derivative and imaging them using fluorescence microscopy. Optimization of probe concentration and incubation time is crucial for each new probe and cell line[23][24].
Causality Behind Experimental Choices:
-
Cell Culture Medium: The choice of imaging medium (e.g., phenol red-free medium) is important to reduce background fluorescence.
-
Probe Concentration and Incubation Time: These parameters must be optimized to achieve sufficient signal for imaging without causing cellular toxicity.
-
Washing Steps: Washing is necessary to remove unbound probe and reduce background fluorescence.
-
Microscope Settings: Excitation and emission wavelengths should be chosen to match the spectral properties of the probe, and exposure times should be minimized to reduce phototoxicity[24].
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Anthranilic acid-based fluorescent probe (stock solution in DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filter sets
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the fluorescent probe in phenol red-free cell culture medium. The optimal concentration will need to be determined empirically but typically ranges from 1 to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific anthranilic acid derivative.
Self-Validation and Controls:
-
Cell Viability: Perform a cell viability assay (e.g., using a live/dead stain) to ensure that the probe and imaging conditions are not cytotoxic.
-
Control Cells: Image unstained cells under the same conditions to assess the level of cellular autofluorescence.
-
Co-localization: To determine the subcellular localization of the probe, co-stain with a known organelle-specific marker (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
IV. Conclusion and Future Perspectives
Anthranilic acid and its derivatives represent a remarkably adaptable and accessible platform for the development of novel fluorescent probes. The straightforward synthetic routes to a wide array of derivatives, coupled with their inherent environmental sensitivity, ensure their continued relevance in chemical and biological sensing. Future research will likely focus on the development of probes with even greater specificity and sensitivity, including those that can be activated by specific enzymatic activities or that can report on multiple analytes simultaneously. The integration of anthranilic acid-based fluorophores into more complex systems, such as nanoparticles and polymers, will further expand their utility in areas ranging from diagnostics to materials science[25]. As our understanding of the intricate relationship between molecular structure and photophysical properties deepens, the design of next-generation fluorescent probes from the versatile anthranilic acid scaffold will undoubtedly continue to illuminate new avenues of scientific discovery.
V. References
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central (PMC). [Link]
-
Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. (n.d.). Impactfactor. [Link]
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Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. (n.d.). [Link]
-
McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
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Image-Based Profiling in Live Cells Using Live Cell Painting. (n.d.). PubMed Central (PMC). [Link]
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McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]
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Taylor & Francis. (n.d.). Photoinduced Electron Transfer – Knowledge and References. [Link]
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SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (n.d.). [Link]
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Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. (2016). Semantic Scholar. [Link]
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Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (n.d.). PubMed Central (PMC). [Link]
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Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. (2018). National Institutes of Health (NIH). [Link]
-
CHEF-Affected Fluorogenic Nanomolar Detection of Al3+ by an Anthranilic Acid–Naphthalene Hybrid: Cell Imaging and Crystal Structure. (2018). National Institutes of Health (NIH). [Link]
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Macmillan Group. (n.d.). Photoinduced Electron Transfer: Strategies for Organic Synthesis. [Link]
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Synthesis of anthranilic acid. (2019). Chemistry Stack Exchange. [Link]
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A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (2016). PubMed. [Link]
-
Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. (n.d.). The Royal Society of Chemistry. [Link]
-
Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium. (2018). [Link]
-
Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. (n.d.). PubMed Central (PMC). [Link]
-
Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. (n.d.). [Link]
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Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. (n.d.). ResearchGate. [Link]
-
A novel viscosity-sensitive fluorescent probe for monitoring the changes of mitochondrial .... (2023). PubMed. [Link]
-
Synthesis of [¹⁵N]anthranilic acid 4 and its application to selectively.... (n.d.). ResearchGate. [Link]
-
Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. (2018). National Institutes of Health (NIH). [Link]
-
MS and NMR investigation of bioactive quinazolones. (2004). PubMed. [Link]
-
Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. (2016). Semantic Scholar. [Link]
-
Synergism of Photo-Induced Electron Transfer and Aggregation-Induced Quenching Mechanisms for Highly Sensitive Detection of Silver Ion and Captopril. (2023). PubMed Central (PMC). [Link]
-
A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]
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Live-cell microscopy – tips and tools. (n.d.). [Link]
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Synthesis and Characterization of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. (2013). Walsh Medical Media. [Link]
-
The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor. (n.d.). PubMed Central (PMC). [Link]
-
Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. (n.d.). RSC Publishing. [Link]
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Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium. (2018). [Link]
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A minireview of viscosity-sensitive fluorescent probes: design and biological applications.. (2020). Semantic Scholar. [Link]
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A novel acidic pH fluorescent probe based on a benzothiazole derivative. (n.d.). ResearchGate. [Link]
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